molecular formula C20H21NO7S2 B2809840 Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-21-7

Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2809840
CAS No.: 932354-21-7
M. Wt: 451.51
InChI Key: FHNPTCCULKPYLX-UHFFFAOYSA-N
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Description

  • The sulfamoyl group can be introduced by reacting the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Trimethoxyphenyl Moiety:

    • The trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a trimethoxyphenyl halide.
  • Esterification:

    • The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.

      Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

      Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

      Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

      Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

    Major Products:

      Oxidation: Sulfonyl derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated aromatic compounds.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

    • Formation of the Benzothiophene Core:

      • The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.

    Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound due to its structural similarity to known pharmacophores.

      Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

    Mechanism of Action

      Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: can be compared with other benzothiophene derivatives and sulfonamide-containing compounds.

    Uniqueness:

    • The combination of a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl moiety is unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.

    Comparison with Similar Compounds

    • Benzothiophene-2-carboxylate derivatives
    • Trimethoxyphenyl sulfonamides
    • Sulfonamide-based drugs

    Biological Activity

    Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    This compound can be described by its molecular formula C18H21N1O4S1C_{18}H_{21}N_{1}O_{4}S_{1}. The compound features a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl substituent, which are crucial for its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, analogs have been evaluated against the NCI-60 cancer cell line panel. Compounds similar in structure demonstrated significant growth inhibition across various cancer types with GI50 values often in the nanomolar range.

    CompoundCancer Cell LinesGI50 (nM)
    Compound 5Multiple (including leukemia and colon)10.0 - 90.9
    Compound 6Prostate cancer (PC3)<10.0
    Compound 13Breast cancer (T-47D)>100

    These findings indicate that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation .

    The mechanism of action for these compounds appears to involve interaction with tubulin, leading to disruption of microtubule dynamics. This was evidenced by immunofluorescence studies showing altered beta-tubulin patterns and signs of mitotic catastrophe in treated cells . The ability of these compounds to overcome P-glycoprotein-mediated resistance also highlights their potential as effective anticancer agents .

    In Vitro Studies

    A detailed study evaluated the cytotoxic effects of this compound analogs in vitro. The results indicated that these compounds significantly inhibited cell proliferation in various human cancer cell lines. The most potent analogs exhibited GI50 values below 10 nM in prostate cancer cells, demonstrating their potential as therapeutic agents .

    In Vivo Studies

    While specific in vivo data on this compound is limited, related compounds have shown promising results in animal models. These studies suggest that similar structural motifs may translate into effective therapeutic profiles in vivo.

    Properties

    IUPAC Name

    ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHNPTCCULKPYLX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21NO7S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    451.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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